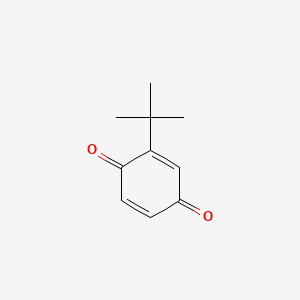

2-tert-Butyl-1,4-benzoquinone

Descripción general

Descripción

2-Terc-butil-1,4-benzoquinona: es un compuesto orgánico con la fórmula molecular C10H12O2 . Es un derivado de la 1,4-benzoquinona, donde un grupo terc-butilo está unido al segundo carbono del anillo de quinona. Este compuesto es conocido por sus propiedades citotóxicas y es un metabolito mayor del aditivo alimentario hidroxi-anisol butilado .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 2-Terc-butil-1,4-benzoquinona se puede sintetizar mediante la oxidación del 2-terc-butilfenol utilizando superóxido de titanio como catalizador y peróxido de hidrógeno acuoso al 30% como agente oxidante . Las condiciones de reacción generalmente implican mantener la mezcla de reacción a una temperatura controlada para garantizar una oxidación eficiente.

Métodos de Producción Industrial: En entornos industriales, la producción de 2-terc-butil-1,4-benzoquinona puede implicar procesos de oxidación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto.

Análisis De Reacciones Químicas

Photochemical Reactions

TBQ undergoes photolysis in solvent systems, producing hydroquinone and hydroxy-quinone derivatives. In 2-propanol, UV-Vis kinetic studies reveal concentration-dependent absorbance changes at 451.5 nm, indicating degradation pathways :

| Concentration (M) | Slope (Absorbance/s) | R² | Observation Period |

|---|---|---|---|

| 0.01 | -2.92 × 10⁻⁶ | 0.8038 | 30 minutes |

| 0.0001 | -1.12 × 10⁻⁶ | 0.5279 | 30 minutes |

| 0.00001 | -8.17 × 10⁻⁷ | 0.3638 | 30 minutes |

The reaction follows pseudo-first-order kinetics, with higher concentrations showing faster degradation. Concurrent absorbance increases at 298.5 nm (e.g., slope = 6.62 × 10⁻⁵ for 0.0001 M) suggest intermediate formation .

Mechanism :

-

Step 1 : Photoexcitation generates a triplet state quinone.

-

Step 2 : Solvent (e.g., 2-propanol) donates a hydrogen atom, forming semiquinone radicals.

-

Step 3 : Radical recombination yields hydroquinone and 2-hydroxy-p-benzoquinone .

Reaction with Hydrogen Peroxide

TBQ reacts with H₂O₂ in acidic media via nucleophilic attack by hydroperoxide ion (HO₂⁻) :

Rate Law :

Key findings:

-

The reaction is first-order in TBQ and H₂O₂, inverse first-order in [H⁺] .

-

Buffer solutions (pH 7) stabilize intermediates, reducing precipitation .

Biological Interactions and Synergistic Effects

TBQ exhibits quorum-sensing inhibition (QSI) in Chromobacterium violaceum and synergizes with ZnO nanoparticles (ZnO-NPs) to enhance antimicrobial activity :

| Virulence Factor | Inhibition by TBQ | Inhibition by ZnO-NPs | Inhibition by ZnO-TBQ |

|---|---|---|---|

| Violacein production | 25% | 38% | 80% |

| Hemolysin activity | 17% | 30% | 66% |

| Chitinase activity | 51% | 20% | 87% |

Mechanistic Insight :

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mechanism and Efficacy

TBQ is recognized for its potent antioxidant properties, primarily functioning as a metabolite of butylated hydroxyanisole (BHA), a common food additive. Studies have shown that TBQ exhibits strong cytotoxic effects on human monocytic leukemia U937 cells, with mechanisms involving apoptosis induction and caspase activation .

Case Study: Cytotoxicity in Cancer Cells

In research conducted by Kato et al. (2014), TBQ was found to induce apoptosis in chronic myeloid leukemia cells resistant to imatinib. The study highlighted that TBQ triggers downregulation of the Bcr-Abl protein, which is critical for the survival of these cancer cells .

Food Freshness Indicator

Colorimetric Detection

Recent advancements have utilized TBQ in the development of colorimetric detection methods for assessing the freshness of edible oils. A study published in 2023 demonstrated that TBQ can react with peroxides in oils, providing a visual indication of oil spoilage . This method is particularly beneficial for monitoring food quality in real-time.

Data Table: Freshness Detection Parameters

| Parameter | Value |

|---|---|

| Detection Range | 0–12 mmol/kg |

| Validation Accuracy | 91.67% |

| Oil Samples Tested | Seven different oils |

Antimicrobial Applications

Synergistic Effects with Nanoparticles

TBQ has been investigated for its synergistic effects when combined with zinc oxide nanoparticles (ZnO-NPs). Research indicates that this combination significantly reduces virulence factors and biofilm formation in drug-resistant bacteria such as Chromobacterium violaceum .

Case Study: Inhibition of Biofilm Formation

In a study assessing the efficacy of ZnO-TBQ against C. violaceum, it was found that the combination inhibited biofilm formation by up to 80%, showcasing TBQ's potential as an antimicrobial agent .

Applications in Organic Synthesis

Role in Palladium-Catalyzed Reactions

TBQ serves as a promoter in palladium-catalyzed oxidative cross-coupling reactions. This application is pivotal in organic synthesis for creating complex molecules efficiently .

Environmental Impact and Analysis

Presence in Cooking Oils

Research has documented the accumulation of TBQ in frying oils, indicating its relevance in food processing and potential implications for consumer health .

Data Table: Accumulation Levels in Frying Oils

| Frying Temperature (°C) | TBQ Concentration (mg/kg) |

|---|---|

| 140 | 48.42 |

| 170 | Data not specified |

| 190 | Data not specified |

Mecanismo De Acción

La 2-Terc-butil-1,4-benzoquinona ejerce sus efectos principalmente a través de su capacidad para inducir estrés oxidativo en las células. Altera el equilibrio redox celular, lo que lleva a la generación de especies reactivas de oxígeno (ROS). Estas ROS pueden causar daño a los componentes celulares, incluido el ADN, las proteínas y los lípidos, lo que finalmente conduce a la apoptosis . El compuesto también interfiere con la detección de quórum en las bacterias, inhibiendo la formación de biopelículas y los factores de virulencia .

Comparación Con Compuestos Similares

Compuestos Similares:

- 2,6-Di-terc-butil-1,4-benzoquinona

- 3,5-Di-terc-butil-o-benzoquinona

- Tetracloro-1,4-benzoquinona

- Metil-p-benzoquinona

- 2,5-Dimetil-1,4-benzoquinona

- 2,6-Dimetoxi-1,4-benzoquinona

Comparación: La 2-Terc-butil-1,4-benzoquinona es única debido a su sustitución específica de terc-butilo, que influye en su reactividad y actividad biológica. En comparación con otros derivados de benzoquinona, tiene un perfil citotóxico distinto y es particularmente efectivo para inducir la apoptosis en las células cancerosas . Su capacidad para inhibir la detección de quórum y la formación de biopelículas también lo diferencia de otros compuestos similares .

Actividad Biológica

2-tert-Butyl-1,4-benzoquinone (TBQ) is a significant compound derived from the oxidation of 2-tert-butylhydroquinone (TBHQ) and is known for its diverse biological activities. This article explores the biological effects of TBQ, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

TBQ is an electrophilic metabolite that exhibits strong cytotoxic effects in various cell types. It is primarily recognized for inducing apoptosis in chronic myeloid leukemia (CML) cells by activating caspase-dependent pathways. The compound's ability to bind to cellular macromolecules plays a crucial role in its biological activity, particularly in the modulation of cellular signaling pathways.

| Property | Value |

|---|---|

| CAS Number | 3602-55-9 |

| Molecular Formula | C10H12O2 |

| Log P | 1.83 |

| Solubility | Soluble in organic solvents |

Cytotoxicity and Apoptosis Induction

Research has demonstrated that TBQ exhibits significant cytotoxicity against human monocytic leukemia U937 cells and CML cells resistant to imatinib. The induction of apoptosis is mediated through the activation of caspases, leading to cell cycle arrest and subsequent cell death.

A study reported that TBQ treatment resulted in a dose-dependent increase in apoptotic cells, with a notable decrease in cell viability at higher concentrations:

| Concentration (μM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 75 |

Antimicrobial Activity

TBQ has shown promising results as an antimicrobial agent, particularly against drug-resistant bacteria. A study investigated the synergistic effects of TBQ combined with zinc oxide nanoparticles (ZnO-NPs) against Chromobacterium violaceum. The combination significantly inhibited biofilm formation and reduced virulence factor production compared to either agent alone:

| Treatment | Biofilm Inhibition (%) | Virulence Factor Reduction (%) |

|---|---|---|

| Control | - | - |

| TBQ (25 μg/mL) | 22 | 17 |

| ZnO-NPs (25 μg/mL) | 29 | 30 |

| ZnO-TBQ | 69 | 66 |

The results indicate that TBQ can effectively disrupt biofilm architecture and reduce the pathogenicity of C. violaceum, enhancing the survival rate of model organisms such as Caenorhabditis elegans by approximately 46.7% when treated with ZnO-TBQ.

Case Studies and Research Findings

- Apoptosis in CML Cells : A study published in Medicinal Chemistry detailed how TBQ induces apoptosis in imatinib-resistant CML cells via caspase activation. The findings suggest that TBQ could serve as a potential therapeutic agent for resistant forms of leukemia .

- Antibacterial Activity : In research published in mSphere, TBQ was shown to enhance the antibacterial efficacy of ZnO-NPs against C. violaceum, indicating its potential use in treating infections caused by multidrug-resistant pathogens .

- Toxicological Studies : Investigations into the toxicological profile of TBQ revealed significant cytotoxic effects on various human cell lines, raising concerns about its safety as a food additive derived from TBHQ .

Propiedades

IUPAC Name |

2-tert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCTVAJNFXYWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189593 | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3602-55-9 | |

| Record name | tert-Butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.